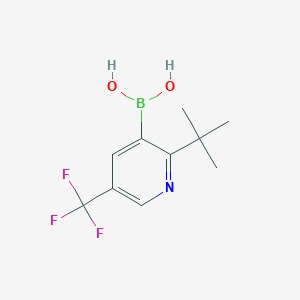
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a pyridine ring substituted with tert-butyl and trifluoromethyl groups, as well as a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to various substitution reactions to introduce the tert-butyl and trifluoromethyl groups.
Reaction Conditions: The reaction conditions typically involve heating the reaction mixture to a specific temperature, often around 80-100°C, and using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Boronic esters or borates.
Hydrolysis Products: Corresponding phenols.
Aplicaciones Científicas De Investigación
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily related to its ability to participate in coupling reactions and form stable complexes with various substrates. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound’s boron content may enable it to target specific cellular pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different substituents.
(4-(Trifluoromethyl)phenyl)boronic Acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
(2-(tert-Butyl)pyridin-3-yl)boronic Acid: Lacks the trifluoromethyl group but has the same pyridine and tert-butyl substituents.
Uniqueness
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of its tert-butyl and trifluoromethyl substituents, which enhance its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H13BF3NO2 |
|---|---|
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
[2-tert-butyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-9(2,3)8-7(11(16)17)4-6(5-15-8)10(12,13)14/h4-5,16-17H,1-3H3 |
Clave InChI |
RNBMHMAWSUXFQQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1C(C)(C)C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




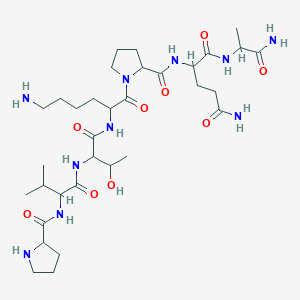
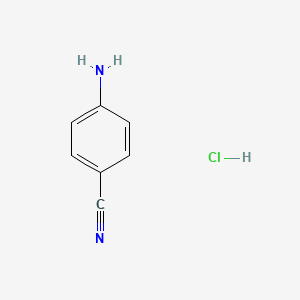
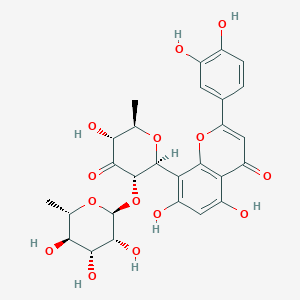
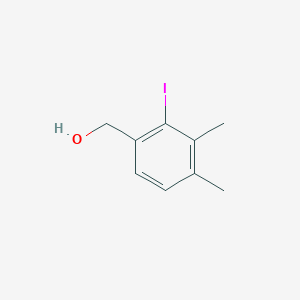

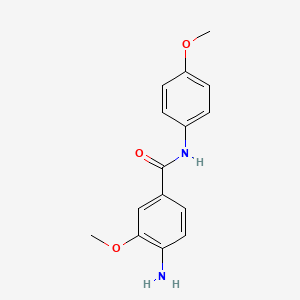

![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)


![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
